molecular formula C10H19NO B6204446 2,2-dimethyl-6-oxa-9-azaspiro[4.5]decane CAS No. 1520473-47-5

2,2-dimethyl-6-oxa-9-azaspiro[4.5]decane

Cat. No.: B6204446
CAS No.: 1520473-47-5
M. Wt: 169.3
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Description

2,2-Dimethyl-6-oxa-9-azaspiro[4.5]decane is a spirocyclic compound featuring a fused bicyclic structure with oxygen at position 6 and nitrogen at position 8. The spiro[4.5]decane scaffold consists of a five-membered ring (oxa) and a six-membered ring (aza) sharing a single spiro carbon atom.

Properties

CAS No.

1520473-47-5

Molecular Formula

C10H19NO

Molecular Weight

169.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-6-oxa-9-azaspiro[4.5]decane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization to form the spiro ring system. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or crystallization are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-6-oxa-9-azaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new spirocyclic compounds with different functional groups .

Scientific Research Applications

2,2-dimethyl-6-oxa-9-azaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-6-oxa-9-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Structural Features and Heteroatom Positioning

The placement of heteroatoms (O, N) and substituents critically impacts physicochemical and biological properties:

Compound Name Heteroatom Positions Substituents Key Structural Differences
2,2-Dimethyl-6-oxa-9-azaspiro[4.5]decane 6-oxa, 9-aza 2,2-dimethyl Spiro center with bulky methyl groups
1-Oxa-8-azaspiro[4.5]decane (e.g., from GSK collections) 1-oxa, 8-aza None Oxygen in five-membered ring; nitrogen in six-membered ring
1,4-Dioxa-8-azaspiro[4.5]decane 1,4-dioxa, 8-aza None Two oxygen atoms in five-membered ring
6-Methyl-2-oxa-6,9-diazaspiro[4.5]decane 2-oxa, 6,9-diaza 6-methyl Two nitrogen atoms; methyl at position 6
1,6,9-Trioxaspiro[4.5]decane 1,6,9-trioxa None Three oxygen atoms; no nitrogen

Key Observations :

  • Compounds with multiple oxygen atoms (e.g., 1,4-dioxa, 1,6,9-trioxa) exhibit higher polarity, favoring aqueous solubility and hydrogen-bonding interactions .
  • Nitrogen positioning influences basicity and receptor binding. For example, 1-oxa-8-azaspiro[4.5]decane derivatives interact with serotonin receptors via the basic nitrogen .

Physicochemical and Pharmacokinetic Properties

Predicted properties for selected compounds (experimental or computational):

Compound Name Molecular Weight Predicted CCS (Ų, [M+H]+) logP (Est.) Solubility
This compound 171.24 ~136–146 ~1.8 Low (hydrophobic)
6-Methyl-2-oxa-6,9-diazaspiro[4.5]decane 157.13 136.4 ~0.9 Moderate
1,4-Dioxa-8-azaspiro[4.5]decane 157.18 N/A ~0.5 High
1,6,9-Trioxaspiro[4.5]decane 172.18 N/A ~-0.2 Very high

Insights :

  • The 2,2-dimethyl derivative’s higher logP suggests better blood-brain barrier penetration but may require formulation optimization for delivery.
  • Trioxa derivatives, with three oxygen atoms, are highly soluble but may lack the lipophilicity needed for CNS targeting .

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